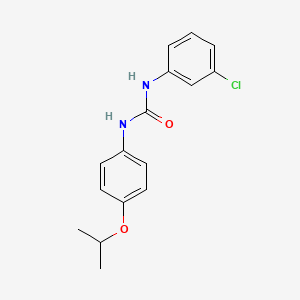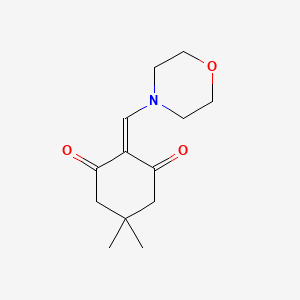![molecular formula C18H24FNO2 B5661246 (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5661246.png)
(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol is a novel compound that has gained significant attention in the scientific community due to its various potential applications. This compound is commonly known as "FLB 457" and belongs to the class of compounds known as dopamine D2 receptor antagonists.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol has various potential applications in scientific research. One of the main applications of this compound is in the study of dopamine D2 receptors. As a dopamine D2 receptor antagonist, (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol can be used to investigate the role of dopamine D2 receptors in various physiological and pathological processes. This compound has been used in various studies to investigate the effects of dopamine D2 receptor antagonism on behavior, cognition, and other physiological processes.
Wirkmechanismus
The mechanism of action of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol involves the blockade of dopamine D2 receptors. This compound binds to the dopamine D2 receptor and prevents the binding of dopamine, which is a neurotransmitter that plays a key role in various physiological processes. The blockade of dopamine D2 receptors by (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol are mainly related to its effects on dopamine D2 receptors. The blockade of dopamine D2 receptors by this compound can lead to various physiological and behavioral effects, including alterations in locomotor activity, feeding behavior, and cognitive function. This compound has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol in lab experiments include its high potency and selectivity for dopamine D2 receptors. This compound has been shown to have a high affinity for dopamine D2 receptors and a low affinity for other receptors, which makes it a useful tool for investigating the role of dopamine D2 receptors in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle this compound.
Zukünftige Richtungen
There are various future directions for the use of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol in scientific research. One potential future direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Another potential future direction is the development of new compounds based on the structure of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol with improved potency and selectivity for dopamine D2 receptors. Finally, the potential therapeutic applications of this compound in the treatment of various psychiatric disorders warrant further investigation.
Synthesemethoden
The synthesis of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol involves a multi-step process. The first step involves the synthesis of 3-(3-fluorophenyl)propanoic acid, which is then reacted with cyclobutanone to form the corresponding cyclobutyl ketone. The cyclobutyl ketone is then reacted with (R)-4-methyl-3-pyrrolidinone to form the final product (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the final product have been optimized through various modifications of the synthesis method.
Eigenschaften
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-13-11-20(12-18(13,22)15-5-3-6-15)17(21)9-8-14-4-2-7-16(19)10-14/h2,4,7,10,13,15,22H,3,5-6,8-9,11-12H2,1H3/t13-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQUKTNQGQTUKU-ACJLOTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)

![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5661179.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5661189.png)
![[1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5661190.png)
![8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5661193.png)
![5,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5661195.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5661210.png)

![7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5661231.png)
![2-oxo-8-{2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661236.png)
![8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661245.png)
![3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5661256.png)